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Cat. No.: B610565

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the clinical trial design
and methodologies for investigating Rovatirelin in the treatment of spinocerebellar
degeneration (SCD). The information is compiled from the protocols of two key Phase llI
clinical trials, KPS1301 and KPS1305.

Introduction

Spinocerebellar degeneration is a group of hereditary and sporadic neurological disorders
characterized by progressive ataxia due to the degeneration of the cerebellum and spinal cord.
[1] Rovatirelin (also known as KPS-0373) is a thyrotropin-releasing hormone (TRH) analogue.
[2] Its proposed mechanism of action involves binding to TRH receptors in the central nervous
system, which promotes the release of neurotransmitters like acetylcholine and dopamine,
potentially improving ataxic symptoms.[2][3]

Signaling Pathway of Rovatirelin

Rovatirelin, as a TRH analogue, is believed to exert its effects by activating TRH receptors,
which are widely distributed in the central nervous system. This activation is thought to
modulate several neurotransmitter systems, contributing to its potential therapeutic effects in
spinocerebellar ataxia.
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Caption: Proposed mechanism of action for Rovatirelin.

Clinical Trial Protocols

Two major Phase Ill, multicenter, randomized, double-blind, placebo-controlled studies,
KPS1301 and KPS1305, were conducted to evaluate the efficacy and safety of Rovatirelin in
patients with SCD.[4]

Study Design and Endpoints
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Parameter

KPS1301

KPS1305

Study Design

Randomized, double-blind,

placebo-controlled, parallel-

group

Randomized, double-blind,

placebo-controlled, parallel-

group

Primary Endpoint

Change from baseline in the
total score on the Scale for the
Assessment and Rating of
Ataxia (SARA)

Change from baseline in the
total score on the Scale for the
Assessment and Rating of
Ataxia (SARA)

Secondary Endpoints

Individual SARA item scores,

Individual SARA item scores,

SF-8 scores SF-8 scores
Treatment Duration 28 weeks 24 weeks
Follow-up Period 4 weeks 4 weeks

Patient Population and Eligibility Criteria

The studies enrolled patients with predominant cerebellar ataxia, including spinocerebellar
ataxia type 6 (SCA®6), spinocerebellar ataxia type 31 (SCA31), or cortical cerebellar atrophy

(CCA).

Inclusion Criteria:

Criteria KPS1301 KPS1305
Japanese patients with Japanese patients with
) ) spinocerebellar degeneration spinocerebellar degeneration
Diagnosis ) i ) .
(SCD) with mild to moderate (SCD) with truncal and limb
ataxia. ataxia.
Gait score of 2—6, stance score
) of 22, and scores of =1 for
Total score of =6 and a gait i ]
SARA Score finger chase, nose-finger, and

score of 2—6.

fast alternating hand

movements.
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Exclusion Criteria (Applicable to both trials):
» Patients with secondary ataxia.

» Patients with clinically significant hepatic, renal, or cardiovascular dysfunction.

Intervention and Dosage
o KPS1301: Patients were randomized in a 1:1:1 ratio to receive Rovatirelin 1.6 mg,

Rovatirelin 2.4 mg, or a placebo orally.

o KPS1305: Patients were randomized in a 1:1 ratio to receive Rovatirelin 2.4 mg or a
placebo orally.

Experimental Protocols
Efficacy Assessment: Scale for the Assessment and
Rating of Ataxia (SARA)

The SARA is an 8-item performance-based scale assessing gait, stance, sitting, speech
disturbance, finger chase, nose-finger test, fast alternating hand movements, and heel-shin
slide. The total score ranges from 0 (no ataxia) to 40 (most severe ataxia). Administration of the
SARA should be performed by a trained clinician.

Protocol for SARA Administration:

Gait: Observe the patient walking a distance of 10 meters.

Stance: Assess the patient's ability to stand with feet together, in tandem, and on one leg.

Sitting: Evaluate the patient's stability while sitting unsupported.

Speech Disturbance: Assess for dysarthria during conversation.

Finger Chase: The patient is asked to follow the examiner's finger movements.

Nose-Finger Test: The patient alternately touches their nose and the examiner's finger.
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o Fast Alternating Hand Movements: The patient performs rapid alternating movements of the
hands.

o Heel-Shin Slide: The patient slides the heel of one foot up and down the shin of the other leg.

Safety Assessment

The safety of Rovatirelin was evaluated through the monitoring of adverse events (AEs), vital
signs, body weight, 12-lead electrocardiograms (ECGs), and clinical laboratory tests.

Endocrinology Monitoring:

Given that Rovatirelin is a TRH analogue, specific attention was paid to its effects on the
endocrine system. The following hormones were monitored:

Thyroid-Stimulating Hormone (TSH)

Free Triiodothyronine (FT3)

Free Thyroxine (FT4)

Prolactin (PRL)

Clinical Trial Workflow

The clinical trials followed a structured workflow from patient recruitment to data analysis.
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Caption: A high-level workflow of the Rovatirelin clinical trials.
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Quantitative Data Summary
Patient Demographics and Baseline Characteristics

(Pooled Analysis)

Characteristic Rovatirelin 2.4 mg (n=140) Placebo (n=138)
Mean Age (years) 64.9 65.1
Male (%) 55.0 55.8
Mean Baseline SARA Score 154 15.1

Efficacy Results

In the individual Phase lll trials, Rovatirelin did not show a statistically significant improvement
in the primary endpoint compared to placebo. However, a pooled analysis of the two studies,
focusing on patients who met the more stringent inclusion criteria of the KPS1305 trial, showed
a statistically significant improvement in the change in total SARA score for the Rovatirelin 2.4
mg group.

Change in SARA Score from Baseline (Pooled Analysis)

Mean Change from

Group . P-value (vs. Placebo)
Baseline

Rovatirelin 2.4 mg -1.64 0.029

Placebo -1.03

A subgroup analysis of patients with a baseline SARA score of 215 also showed a more
pronounced improvement with Rovatirelin 2.4 mg compared to placebo.

Safety and Tolerability

Rovatirelin was generally well-tolerated. The most common adverse events (=5%) reported in
the Rovatirelin group were:

» Nasopharyngitis

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b610565?utm_src=pdf-body
https://www.benchchem.com/product/b610565?utm_src=pdf-body
https://www.benchchem.com/product/b610565?utm_src=pdf-body
https://www.benchchem.com/product/b610565?utm_src=pdf-body
https://www.benchchem.com/product/b610565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Nausea
e Decreased weight
o Contusion

Most of these adverse events were mild in severity.

Conclusion

The Phase lll clinical trials of Rovatirelin for spinocerebellar degeneration did not meet their
primary endpoint individually. However, a pooled analysis suggests a potential benefit,
particularly in patients with more severe ataxia. These findings have led to further discussions
and the initiation of an additional Phase Il trial to further evaluate its efficacy. The protocols
and data presented here provide a comprehensive resource for researchers and professionals
in the field of neurodegenerative disease drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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